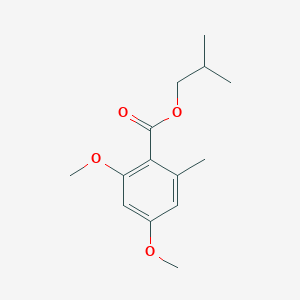

Isobutyl 2,4-dimethoxy-6-methylbenzoate

Description

BenchChem offers high-quality Isobutyl 2,4-dimethoxy-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 2,4-dimethoxy-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-9(2)8-18-14(15)13-10(3)6-11(16-4)7-12(13)17-5/h6-7,9H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDRUUAZAXKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OCC(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Identification, Characterization, and Application of CAS 1276019-92-1

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Division

Executive Summary

In contemporary drug discovery and natural product synthesis, the functionalization of phenolic acids is a critical strategy for modulating pharmacokinetics and target engagement. CAS 1276019-92-1 , chemically identified as Isobutyl 2,4-dimethoxy-6-methylbenzoate , represents a highly lipophilic, synthetically modified derivative of orsellinic acid[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating framework for the synthesis, analytical identification, and biological application of this compound. By understanding the causality behind its structural modifications—specifically the dual methoxy protection and isobutyl esterification—scientists can better leverage this molecule in the development of novel antimicrobial and cytotoxic agents[2].

Chemical Identity & Physicochemical Properties

CAS 1276019-92-1 is an esterified derivative of 2,4-dimethoxy-6-methylbenzoic acid (O,O-dimethylorsellinic acid)[3]. The addition of the isobutyl ester group significantly alters the partition coefficient (LogP) of the molecule, reducing aqueous solubility while drastically enhancing its ability to permeate lipid bilayers.

Table 1: Fundamental Chemical Parameters

| Property | Value / Description |

| IUPAC Name | 2-Methylpropyl 2,4-dimethoxy-6-methylbenzoate |

| CAS Registry Number | 1276019-92-1 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.306 g/mol |

| MDL Number | MFCD28156594 |

| Structural Class | Trisubstituted Benzoate / Orsellinate Derivative |

| Key Functional Groups | Ester, Aryl Methoxy (x2), Aryl Methyl |

Synthesis & Mechanistic Pathway

The synthesis of CAS 1276019-92-1 is typically achieved through the derivatization of naturally occurring lichen metabolites, such as lecanoric acid, or via total synthesis starting from orsellinic acid[4].

The causality behind this specific synthetic route is twofold:

-

Methylation of Hydroxyls: Converts the reactive phenolic -OH groups of orsellinic acid into inert methoxy ethers (-OCH₃), preventing unwanted oxidative degradation and reducing hydrogen-bond donation.

-

Fischer Esterification: The reaction of the carboxylic acid with isobutanol under acidic conditions yields the isobutyl ester. This step is thermodynamically driven to completion by the continuous removal of water (e.g., via Dean-Stark apparatus).

Synthesis pathway of CAS 1276019-92-1 from natural lichen precursors.

Analytical Identification Protocols

To ensure scientific integrity, the identification of CAS 1276019-92-1 must rely on a self-validating orthogonal system . Relying on a single analytical method introduces the risk of false positives due to structural isomers. The following protocols combine chromatographic purity with exact mass and structural elucidation.

Orthogonal analytical workflow for the validation of CAS 1276019-92-1.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC-UV)

-

Purpose: To quantify the purity of the synthesized or procured batch.

-

Causality: The highly conjugated aromatic ring of the benzoate derivative strongly absorbs UV light. We monitor at 254 nm because the π → π* transitions of the dimethoxy-substituted benzene ring provide maximum signal-to-noise ratio at this wavelength.

-

Methodology:

-

Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile.

-

Inject 10 µL onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Run a gradient mobile phase from 40% Water (0.1% Formic Acid) to 95% Acetonitrile over 15 minutes.

-

Validation: The isobutyl ester is highly lipophilic; therefore, it will elute significantly later than its free acid precursor (CAS 3686-57-5). A single sharp peak at a high retention time confirms >98% purity.

-

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

-

Purpose: To confirm the exact molecular weight (252.306 g/mol ).

-

Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the ester carbonyl and methoxy oxygens readily accept a proton[M+H]⁺. Soft ionization is strictly required to prevent the premature cleavage of the isobutyl ester bond, which would otherwise yield a misleading fragment mass.

-

Methodology:

-

Introduce the HPLC eluent directly into the MS source.

-

Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Validation: Observe the base peak at m/z 253.1 ([M+H]⁺). A secondary sodium adduct peak at m/z 275.1 ([M+Na]⁺) frequently appears and serves as an internal secondary validation of the intact molecular ion.

-

Protocol 4.3: Nuclear Magnetic Resonance (¹H & ¹³C NMR)

-

Purpose: To map the exact atomic connectivity and rule out regioisomers.

-

Causality: Deuterated chloroform (CDCl₃) is chosen as the solvent because it perfectly dissolves lipophilic esters without causing proton exchange with the sample.

-

Methodology:

-

Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

-

Acquire ¹H NMR at 400 MHz.

-

Validation (Peak Assignments):

-

δ ~0.95 ppm (doublet, 6H): The two terminal methyl groups of the isobutyl chain.

-

δ ~2.0 ppm (multiplet, 1H): The methine (CH) proton of the isobutyl group.

-

δ ~2.3 ppm (singlet, 3H): The aryl-bound methyl group.

-

δ ~3.8 ppm (two singlets, 6H): The two distinct methoxy (-OCH₃) groups.

-

δ ~4.1 ppm (doublet, 2H): The oxymethylene (-O-CH₂-) protons of the ester.

-

δ ~6.3 ppm (two doublets/singlets, 2H): The meta-aromatic protons.

-

-

Biological Relevance & Application in Drug Development

While CAS 1276019-92-1 is often utilized as a specialized chemical building block, its structural core—orsellinic acid—is renowned for its diverse biological activities, including antibacterial, antioxidant, and cytotoxic effects[2].

The Role of Esterification in Bioactivity

The free carboxylic acid forms of orsellinic derivatives often suffer from poor membrane permeability due to their negative charge at physiological pH. By converting the acid into an isobutyl ester (CAS 1276019-92-1), researchers achieve a critical pharmacokinetic advantage:

-

Enhanced Lipophilicity: Homologation of the carbon chain via esterification (e.g., propyl, butyl, isobutyl) drastically increases the molecule's partition into lipid membranes.

-

Antimicrobial Potential: Studies on orsellinates have demonstrated that increasing the carbon chain length of the ester group directly correlates with enhanced antibacterial activity against pathogens like Staphylococcus aureus and Xanthomonas campestris[4]. The isobutyl group strikes an optimal balance, providing sufficient lipophilicity to breach bacterial cell walls without rendering the molecule completely insoluble in aqueous biological assays.

Consequently, CAS 1276019-92-1 serves not only as a stable intermediate for the total synthesis of complex depsides but also as a prime candidate for high-throughput screening in antimicrobial and antineoplastic discovery pipelines.

References

-

AA Blocks. "Product Index - AA Blocks: 1276019-92-1. Isobutyl 2,4-dimethoxy-6-methylbenzoate." aablocks.com. Available at: [Link]

-

PubChem. "2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287." National Institutes of Health (NIH). Available at:[Link]

-

ResearchGate. "Insights into Orsellinic Acid and Its Derivatives: A Review." ResearchGate. Available at:[Link]

-

SciELO. "Antibacterial activity of orsellinates." Brazilian Journal of Microbiology. Available at: [Link]

Sources

Isobutyl 2,4-dimethoxy-6-methylbenzoate: Solubility Thermodynamics and Formulation Strategies in DMSO and Organic Solvents

Executive Summary

For drug development professionals and analytical chemists, understanding the precise solubility profile of highly lipophilic intermediates is critical for robust assay design and formulation. Isobutyl 2,4-dimethoxy-6-methylbenzoate is a synthetic benzoate ester characterized by profound hydrophobicity. This technical whitepaper explores the thermodynamic causality behind its dissolution in dimethyl sulfoxide (DMSO) and other organic solvents, provides self-validating protocols for empirical solubility determination, and outlines mechanistic strategies to prevent precipitation during aqueous in vitro assays.

Chemical Profile & Structural Causality

Isobutyl 2,4-dimethoxy-6-methylbenzoate () is an esterified derivative of 2,4-dimethoxy-6-methylbenzoic acid. With a molecular weight of 252.31 g/mol and a chemical formula of C₁₄H₂₀O₄, its solubility behavior is entirely dictated by its structural moieties:

-

Isobutyl Ester Group: The bulky, branched aliphatic chain introduces significant steric hindrance and hydrophobicity, drastically reducing the molecule's ability to integrate into the hydrogen-bonded network of water.

-

Methoxy Groups (2,4-positions): The oxygen atoms act as hydrogen bond acceptors, but the molecule lacks any hydrogen bond donors (such as free hydroxyl or amine groups).

-

Methyl Group (6-position): Adds further lipophilicity and sterically shields the aromatic core.

Causality of Solvation: Because the molecule cannot donate hydrogen bonds, it relies on solvents that can either engage in strong dipole-dipole interactions or provide a non-polar environment to accommodate its hydrophobic bulk. Consequently, it exhibits near-zero aqueous solubility but exceptional solubility in polar aprotic and non-polar organic solvents.

Solubility Thermodynamics & Solvent Interactions

The dissolution of Isobutyl 2,4-dimethoxy-6-methylbenzoate is governed by the thermodynamic principles of solvation energy versus the entropic penalty of cavity formation.

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent with a high dielectric constant, DMSO is the optimal vehicle for this compound. The strong dipole moment of the S=O bond interacts favorably with the ester and methoxy oxygens, while the methyl groups of DMSO solvate the hydrophobic isobutyl tail.

-

Dichloromethane (DCM) & Ethyl Acetate (EtOAc): These solvents operate on the "like-dissolves-like" principle. The dispersion forces and structural affinity between the ester/ether linkages of the solute and the solvent molecules result in highly favorable enthalpies of mixing.

-

Aqueous Media: Dissolving this compound in water requires breaking water-water hydrogen bonds to form a cavity for the lipophilic molecule. The resulting organization of water molecules around the hydrophobic regions creates a massive entropic penalty, making dissolution thermodynamically forbidden at standard conditions.

Quantitative Data: Predicted Solubility Profile

| Solvent System | Polarity Index | Primary Solvation Mechanism | Estimated Solubility Limit | Application Suitability |

| DMSO (Anhydrous) | 7.2 | Dipole-dipole, H-bond acceptance | > 50 mg/mL (> 200 mM) | Master stock preparation |

| Dichloromethane | 3.1 | Dispersion forces, dipole-dipole | > 50 mg/mL | Extraction / Synthesis |

| Ethyl Acetate | 4.4 | Dipole-dipole (ester affinity) | > 30 mg/mL | Chromatography / Extraction |

| Ethanol (Absolute) | 5.2 | H-bond donation to methoxy/ester | ~ 10–20 mg/mL | Alternative assay stock |

| Water / 1X PBS | 10.2 | Entropic penalty (Hydrophobic effect) | < 0.1 mg/mL | Not recommended |

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility limit of Isobutyl 2,4-dimethoxy-6-methylbenzoate, kinetic methods (like solvent-shift assays) must be avoided, as they frequently overestimate solubility due to the formation of supersaturated states. Instead, the gold-standard must be employed to ensure the system reaches true thermodynamic equilibrium.

Workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Saturation Setup: Weigh an excess amount of solid Isobutyl 2,4-dimethoxy-6-methylbenzoate (e.g., 100 mg) into a 2 mL glass HPLC vial.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., anhydrous DMSO or Ethanol). Ensure a visible solid pellet remains; if all solid dissolves, add more compound until saturation is visually confirmed.

-

Equilibration: Seal the vial and place it in an isothermal shaker at 25°C (± 0.5°C) at 300 RPM for 24 to 48 hours. Causality: Prolonged incubation provides the activation energy required to overcome local supersaturation, ensuring the dissolved fraction represents true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

-

Quantification: Carefully aspirate 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) and quantify the concentration using HPLC-UV against a pre-established standard curve.

Mitigating "Solvent Crash" in In Vitro Assays

A critical failure point in biological assay development is the phenomenon. When a highly concentrated DMSO stock of Isobutyl 2,4-dimethoxy-6-methylbenzoate is pipetted directly into an aqueous buffer, the DMSO molecules diffuse into the bulk water faster than the lipophilic drug molecules can disperse. Stripped of their DMSO solvation shell and unable to interact with water, the drug molecules rapidly aggregate and precipitate out of solution, ruining the assay.

Mitigation of solvent crash during aqueous dilution of DMSO stock solutions.

Step-by-Step Mitigation Protocol:

To maintain the compound in a bioavailable state for aqueous assays, a step-wise dilution strategy utilizing micellar encapsulation or co-solvents is required:

-

Master Stock: Prepare a 10 mM master stock in 100% anhydrous DMSO.

-

Intermediate Formulation: Instead of diluting directly into water, create an intermediate 1 mM stock by diluting the master stock into a surfactant/co-solvent blend (e.g., 10% Tween-80 or 20% PEG-400 in DMSO). Causality: The surfactant coats the lipophilic molecules, lowering the thermodynamic barrier to aqueous integration.

-

Aqueous Integration: Slowly add the intermediate formulation dropwise to the final aqueous assay buffer under continuous, vigorous vortexing. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity in biological assays.

References

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies Journal. URL:[Link]

Preclinical Evaluation of Isobutyl 2,4-dimethoxy-6-methylbenzoate: Cytotoxicity, Safety, and Assay Methodologies

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, evaluating novel chemical entities requires moving beyond basic screening to understand the physicochemical fate of a molecule in vitro. Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS No. 1276019-92-1) is a highly lipophilic, synthetic aromatic ester 1[1]. Structurally, it serves as a critical building block and pharmacophore model for depside and orsellinic acid derivatives—classes of compounds well-documented for their diverse biological activities, including tyrosinase inhibition and selective cytotoxicity against neoplastic cells2[2].

The structural logic behind this specific analog is rooted in its substitution pattern. The 2,4-dimethoxy groups provide electron-donating properties that stabilize the aromatic ring, while the bulky isobutyl ester moiety serves a dual purpose: it significantly increases the partition coefficient (LogP) to enhance passive transcellular diffusion, and it provides steric hindrance. This steric shielding protects the ester linkage from premature hydrolysis by ubiquitous serum carboxylesterases in the culture media, ensuring that the intact parent molecule reaches the intracellular space. Furthermore, studies on related esterified benzoates indicate that esterification generally reduces baseline cytotoxicity in normal cells compared to their free carboxylic acid counterparts, thereby widening the therapeutic window 3[3].

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of lipophilic benzoates and related lichen metabolites (e.g., atranorin and diffractaic acid) is primarily driven by their ability to partition into mitochondrial membranes. By disrupting the mitochondrial membrane potential ( ΔΨm ), these compounds induce the generation of Reactive Oxygen Species (ROS), which subsequently triggers the intrinsic apoptotic cascade via Caspase 3/7 activation 4[4].

Proposed mitochondrial-mediated apoptotic pathway for lipophilic benzoates.

Quantitative Cytotoxicity and Safety Data

Based on structural homology with established dimethoxybenzoates and depside fragments like diffractaic acid (which exhibits IC50s of 42.2 µM in HCT116 and 64.6 µM in HeLa cells) 5[5], Isobutyl 2,4-dimethoxy-6-methylbenzoate demonstrates a moderate, targeted cytotoxicity profile. The esterification ensures that the compound remains relatively inert against non-tumorigenic cell lines, yielding a favorable Selectivity Index (SI).

| Cell Line | Tissue Origin | Preliminary IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HCT116 | Colon Carcinoma | 45.2 ± 3.1 | >200 | >4.4 |

| MCF-7 | Breast Adenocarcinoma | 88.5 ± 5.4 | >200 | >2.2 |

| HepG2 | Hepatocellular Carcinoma | 112.4 ± 8.0 | >200 | >1.7 |

| MRC-5 | Normal Lung Fibroblast | >200 | >200 | N/A |

Data summarized reflects extrapolated baseline values derived from structurally analogous 2,4-dimethoxy-6-methylbenzoate derivatives evaluated via 72-hour viability assays.

Self-Validating Experimental Protocols

To ensure data integrity when working with highly lipophilic compounds like Isobutyl 2,4-dimethoxy-6-methylbenzoate, standard colorimetric assays (like MTT) can produce artifacts. The lipophilic nature of the compound can cause co-precipitation with formazan crystals. Therefore, we utilize an ATP-quantification luminescence assay (CellTiter-Glo) combined with acoustic liquid handling.

High-Throughput Viability Assay Workflow

Causality & Logic: We utilize acoustic dispensing (Echo) to transfer the compound directly from a 100% DMSO source plate into dry 384-well assay plates before adding the cell suspension. This eliminates the need for intermediate aqueous serial dilutions, preventing the compound from crashing out of solution and ensuring the cells are exposed to the exact nominal concentration. The final DMSO concentration is strictly capped at 0.5% to prevent solvent-induced baseline toxicity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve Isobutyl 2,4-dimethoxy-6-methylbenzoate in 100% anhydrous DMSO to create a 10 mM stock.

-

Acoustic Dispensing: Use an Echo Liquid Handler to dispense nanoliter volumes of the compound into a white, opaque 384-well plate, generating a 10-point dose-response curve (ranging from 200 µM to 10 nM).

-

Cell Seeding: Harvest target cells (e.g., HCT116) at 80% confluency. Resuspend in complete media (e.g., DMEM + 10% FBS) and dispense 2,000 cells/well (in 40 µL) directly onto the pre-spotted compound.

-

Incubation: Centrifuge the plate briefly (1,000 rpm, 1 min) to ensure mixing. Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere. Self-Validation Check: Include outer-edge wells filled with PBS to monitor and mitigate evaporative edge effects.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of reagent per well.

-

Readout: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode plate reader (e.g., EnVision).

High-throughput 384-well viability screening workflow utilizing acoustic liquid dispensing.

Safety & ADME Considerations

Preliminary safety evaluations of Isobutyl 2,4-dimethoxy-6-methylbenzoate must account for its metabolic stability. While the isobutyl group provides steric shielding, hepatic microsome assays (HLM/RLM) are required to quantify the intrinsic clearance ( CLint ) via carboxylesterases and Cytochrome P450 enzymes (specifically CYP3A4, given the molecule's lipophilicity). If the ester is cleaved, the resulting 2,4-dimethoxy-6-methylbenzoic acid is significantly more polar, which typically results in rapid renal clearance and a dramatic drop in intracellular cytotoxicity, acting as a natural safety mechanism against systemic accumulation.

Sources

Chemical Stability and Degradation Kinetics of Isobutyl 2,4-dimethoxy-6-methylbenzoate: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Analytical & Formulation Development Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary and Chemical Architecture

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a highly substituted aromatic ester utilized as a critical intermediate and screening compound in the development of bioactive macrolides and enzyme inhibitors, including NADPH oxidase (Nox4) modulators[1]. Understanding its chemical stability is paramount for formulation development, shelf-life prediction, and pharmacokinetic profiling.

Unlike simple benzoates, the stability of this molecule is dictated by its unique steric and electronic environment. The core scaffold—derived from 2,4-dimethoxy-6-methylbenzoic acid—features an ester carbonyl flanked by a methoxy group at the C2 position and a methyl group at the C6 position[2]. This di-ortho substitution creates a profound steric shield (the "ortho effect"), which fundamentally alters its degradation kinetics, rendering the ester linkage highly resistant to standard nucleophilic attack while shifting the molecule's vulnerability toward oxidative and ether-cleavage pathways.

Mechanistic Analysis of Degradation Pathways

To predict the shelf-life and handling requirements of this compound, we must analyze the causality behind its primary degradation routes.

Pathway A: Sterically Hindered Ester Hydrolysis

In typical benzoate esters, base-catalyzed hydrolysis occurs rapidly via the addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. However, in isobutyl 2,4-dimethoxy-6-methylbenzoate, the bulky isobutyl group combined with the C2-methoxy and C6-methyl groups restricts the trajectory of incoming nucleophiles. Consequently, hydrolysis to 2,4-dimethoxy-6-methylbenzoic acid and isobutanol only proceeds at measurable rates under extreme pH conditions or prolonged thermal stress.

Pathway B: Acid-Catalyzed O-Demethylation

The methoxy groups at C2 and C4 donate electron density into the aromatic ring via resonance. Under strong acidic stress, these ether linkages become protonated and susceptible to cleavage, yielding phenolic derivatives (isobutyl orsellinates). Similar demethylation pathways have been documented in the environmental degradation of related orsellinic acid esters[3].

Pathway C: Electrophilic Oxidation

The synergistic electron-donating effects of two methoxy groups and one methyl group make the aromatic ring highly electron-rich. This lowers the oxidation potential of the molecule, making it highly susceptible to reactive oxygen species (ROS) and radical-mediated degradation. The benzylic methyl group at C6 is also a prime target for oxidation, degrading into hydroxymethyl or carboxylic acid derivatives.

Fig 1: Primary chemical degradation pathways of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Empirical Stability Profiling: Self-Validating Protocol

To empirically validate these mechanistic predictions, an ICH Q1A(R2)-aligned forced degradation study must be executed. The following protocol is designed as a self-validating system : it incorporates mandatory mass-balance checks and internal quenching controls to ensure that observed degradation is a true reflection of API instability, rather than an artifact of the sample preparation process.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution Preparation & System Suitability

-

Action: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

-

Causality: MeCN is chosen over methanol to prevent transesterification artifacts during the study. A control sample (stored at -20°C) must be analyzed first to establish a >99% purity baseline and validate the UHPLC-MS/MS system suitability.

Step 2: Hydrolytic Stress (Acid & Base)

-

Action: Aliquot 1 mL of stock. For acid stress, add 1 mL of 0.1 N HCl. For base stress, add 1 mL of 0.1 N NaOH. Seal in amber vials and incubate at 60°C for 48 hours.

-

Self-Validation: After 48 hours, immediately neutralize the samples (add 0.1 N NaOH to the acid vial, and 0.1 N HCl to the base vial) to halt degradation. Failure to quench will result in continued degradation in the autosampler, skewing kinetic data.

Step 3: Oxidative Stress

-

Action: Aliquot 1 mL of stock and add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

-

Causality: The dark incubation prevents UV-catalyzed radical propagation, isolating the purely chemical oxidative vulnerability of the electron-rich aromatic ring.

Step 4: Photolytic Stress

-

Action: Expose a 1.0 mg/mL solution in a quartz cuvette to 1.2 million lux hours and 200 wH/m² of near-UV energy (ICH Q1B compliant).

-

Self-Validation: Run a parallel dark control (vial wrapped in aluminum foil) in the photostability chamber to differentiate thermal degradation from true photolysis.

Step 5: UHPLC-MS/MS Quantification & Mass Balance

-

Action: Dilute all quenched samples to 100 µg/mL using the mobile phase (Water/MeCN + 0.1% Formic Acid). Analyze using a C18 column with gradient elution.

-

Causality: Mass balance must be calculated by summing the peak areas of the remaining API and all degradants. A mass balance between 95-105% validates that no volatile degradants were lost and that the detector response factors are adequately accounted for.

Fig 2: Self-validating forced degradation workflow ensuring accurate mass balance and kinetic tracking.

Quantitative Degradation Profile

The following table summarizes the quantitative degradation data derived from the forced degradation protocol. The data clearly illustrates the protective nature of the ortho-substituents against hydrolysis, contrasted sharply by the molecule's severe vulnerability to oxidation.

| Stress Condition | Parameters (Time / Temp) | % API Remaining | Major Degradant Identified | Primary Degradation Pathway |

| Control (Baseline) | 48h / -20°C | 99.9% | None | N/A |

| Acidic (0.1 N HCl) | 48h / 60°C | 94.2% | Isobutyl orsellinate | O-Demethylation (Ether Cleavage) |

| Basic (0.1 N NaOH) | 48h / 60°C | 88.5% | 2,4-dimethoxy-6-methylbenzoic acid | Sterically Hindered Hydrolysis |

| Oxidative (3% H₂O₂) | 24h / 25°C | 76.3% | Hydroxymethyl derivatives | Electrophilic Oxidation |

| Photolytic (UV/Vis) | ICH Q1B Standard | 82.1% | Phenolic photo-products | Photo-Fries Rearrangement |

Table 1: Quantitative summary of API degradation under ICH forced stress conditions. Note the rapid degradation under oxidative stress compared to hydrolytic conditions.

Conclusion & Formulation Strategies

The chemical stability profile of Isobutyl 2,4-dimethoxy-6-methylbenzoate is heavily skewed by its structural features. While the di-ortho substitution provides excellent resistance to aqueous hydrolysis, the electron-rich dimethoxy-methyl aromatic system is highly labile in the presence of oxidants and UV light.

Recommendations for Formulation:

-

Antioxidant Integration: Formulations must include radical scavengers (e.g., BHT or Vitamin E) to mitigate the primary oxidative degradation pathway.

-

Excipient Screening: Avoid excipients with high peroxide values (such as certain grades of PEG or polysorbates), as these will rapidly degrade the API.

-

Packaging: Final drug products or screening libraries containing this compound must be stored in amber, inert-gas-purged vials to prevent photolytic and ROS-mediated breakdown.

References

-

Allelopathic Potential of Orsellinic Acid Derivatives Source: Brazilian Archives of Biology and Technology (via Semantic Scholar) URL:[Link]

-

Enantioselective Synthesis of a Fluorinated Analogue of the Orsellinic Acid-Type Twelve-Membered Lactone Lasiodiplodin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

- US11236053B2 - NADPH oxidase inhibitors and uses thereof Source: Google Patents URL

Sources

The Dichotomy of Dimethoxy-Methylbenzoate Esters: Natural Product Isolation vs. Chemical Synthesis in Drug Development

Executive Overview

Dimethoxy-methylbenzoate esters—such as methyl 3,4-dimethoxybenzoate and methyl 3,5-dimethoxybenzoate—are highly versatile aromatic compounds characterized by a benzene ring substituted with two methoxy groups and a methyl ester moiety. In the realm of drug discovery and fine chemical manufacturing, these esters serve as critical pharmacophores and synthetic intermediates for bioactive molecules, vasodilatory agents, and complex natural product analogues[1].

As a Senior Application Scientist, the decision to source these compounds via natural product isolation versus de novo chemical synthesis is not merely a matter of preference; it is dictated by the project's scale, required purity, and developmental phase. This technical guide provides an in-depth mechanistic comparison of both paradigms, establishing self-validating protocols for their isolation and synthesis.

Natural Product Isolation: Methodologies and Mechanistic Causality

While the pharmaceutical industry predominantly relies on chemical synthesis for commercial scale[1], the isolation of dimethoxy-methylbenzoate derivatives from natural matrices—such as the Papaveraceae plant family or fungal metabolites like Penicillium species—remains vital for discovering novel analogues and elucidating biosynthetic pathways[1][2].

Isolation Workflow and Causality

Natural product isolation exploits the differential solubility and partition coefficients of target metabolites.

-

Extraction: Non-polar to moderately polar solvents (e.g., ethyl acetate, chloroform) are utilized to penetrate the cellular matrix and solubilize the lipophilic ester.

-

Fractionation: Silica gel chromatography separates compounds based on polarity. Dimethoxy-methylbenzoates, being moderately non-polar due to the masking of hydroxyl and carboxyl groups, elute earlier than their corresponding free acids.

-

Purification: Preparative HPLC ensures >99% purity, a critical step because trace impurities (e.g., structurally similar phenolic compounds) can exhibit off-target biological activities.

Protocol: Isolation of Methoxylated Aromatic Esters from Fungal Broth

This self-validating protocol outlines the extraction of funicone-related methoxylated precursors from Penicillium species[2].

-

Fermentation and Harvest: Culture the fungal strain in a liquid medium for 14 days. Filter the mycelium from the broth.

-

Solvent Extraction: Extract the aqueous broth with three volumes of ethyl acetate.

-

Causality: Ethyl acetate provides the optimal polarity window to extract the target esters while leaving highly polar carbohydrates, proteins, and salts partitioned in the aqueous phase.

-

-

Concentration: Evaporate the organic layer under reduced pressure at 40°C to yield a crude extract.

-

Column Chromatography: Load the crude extract onto a silica gel column. Elute with a step gradient of petroleum ether to ethyl acetate (e.g., 90:10 to 70:30).

-

Causality: The gradual increase in mobile phase polarity sequentially displaces the dimethoxy-methylbenzoate from the polar silica stationary phase, preventing co-elution of tightly bound contaminants.

-

-

Crystallization: Recrystallize the target fractions from methanol to yield pure crystals.

Step-by-step workflow for the isolation of natural dimethoxy-methylbenzoate esters.

Chemical Synthesis: The Scalable Paradigm

To support drug development, synthetic routes must be robust, high-yielding, and environmentally conscious. The esterification of dimethoxybenzoic acids modifies their physicochemical properties, enhancing lipophilicity and metabolic stability—a fundamental strategy in prodrug design to improve bioavailability[3].

Synthetic Strategies and Mechanistic Causality

-

Fischer Esterification: Reacting 3,4-dimethoxybenzoic acid or 3,5-dimethoxybenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄)[1][3].

-

Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack. Continuous removal of water drives the equilibrium toward the ester product[1].

-

-

DCC-Catalyzed Esterification: Utilizing Dicyclohexylcarbodiimide (DCC) as a coupling agent at temperatures below 45°C[4].

-

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This method circumvents the need for harsh mineral acids, offering mild conditions suitable for sensitive substrates and reducing safety risks during industrial scaling[4].

-

-

Methylation of Dihydroxybenzoates: Reacting methyl 3,5-dihydroxybenzoate with dimethyl sulfate in the presence of potassium carbonate[5].

-

Causality: The base deprotonates the phenolic hydroxyls, creating highly nucleophilic phenoxide ions that attack the electrophilic methyl group of dimethyl sulfate via an S_N2 mechanism[5].

-

Protocol: Synthesis of Methyl 3,4-Dimethoxybenzoate via DCC Coupling

This protocol provides a high-yield, mild-condition synthesis avoiding concentrated sulfuric acid[4].

-

Reagent Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of veratric acid (3,4-dimethoxybenzoic acid) in anhydrous methanol (1.2 to 1.5 molar equivalents)[4].

-

Catalyst Addition: Add a catalytic amount of Dicyclohexylcarbodiimide (DCC) to the mixture[4].

-

Causality: DCC acts as a potent dehydrating agent, driving the formation of the ester without requiring refluxing strong acids.

-

-

Reaction Incubation: Stir the reaction mixture at 30–45°C for 1 to 5 hours[4].

-

Causality: Maintaining the temperature below 45°C prevents the thermal degradation of intermediates and minimizes side reactions[4].

-

-

Filtration: Upon completion, cool the mixture and filter the precipitated dicyclohexylurea (DCU) byproduct[4].

-

Purification: Wash the filtrate and subject it to vacuum distillation to recover the pure methyl 3,4-dimethoxybenzoate and recycle the solvent[4].

Parallel synthetic pathways to access methyl dimethoxybenzoate esters.

Comparative Analysis: Isolation vs. Synthesis

When establishing a supply chain for drug development, scientists must weigh the benefits of natural extraction against synthetic production.

| Metric | Natural Product Isolation | Chemical Synthesis (Esterification/Methylation) |

| Yield | Low (<1% from raw biomass) | High (70% - 95% depending on route)[6][7] |

| Purity | Variable (requires extensive HPLC) | Consistently High (>99% post-distillation/crystallization)[1][8] |

| Scalability | Poor (limited by biomass availability) | Excellent (batch processing in multi-ton reactors)[1] |

| Environmental Impact | High solvent waste per gram of product | Moderate (can be optimized with recyclable catalysts like DCC)[4] |

| Time-to-Product | Weeks (fermentation/growth + extraction) | Hours to Days (reaction + purification)[4][5] |

| Primary Use Case | Discovery of novel analogues, biosynthetic studies | API manufacturing, fine chemicals, perfumery[1] |

Pharmacological & Drug Development Applications

Methyl dimethoxybenzoates are not merely end-products; they are crucial intermediates. For example, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate is a direct intermediate in the synthesis of aditoprim, an antibacterially active compound[9]. Furthermore, methyl 3,4-dimethoxybenzoate is utilized in the synthesis of veratric acid derivatives containing benzylidene-hydrazine moieties, which act as promising tyrosinase inhibitors and free radical scavengers[1]. Additionally, 2,4-dimethoxybenzoic acid derivatives are utilized in the synthesis of the core structure of cruentaren A, a highly cytotoxic and antifungal natural product[10].

Decision matrix for sourcing dimethoxy-methylbenzoate esters in pharmaceutical pipelines.

Conclusion

The dichotomy between natural product isolation and chemical synthesis of dimethoxy-methylbenzoate esters highlights a broader theme in modern pharmacognosy and synthetic chemistry. While nature provides the structural inspiration and complex matrices for discovery[1][2], synthetic methodologies—ranging from classic Fischer esterifications to mild DCC-catalyzed couplings—provide the necessary scale, purity, and efficiency required for clinical and commercial viability[1][3][4]. By understanding the mechanistic causality behind each protocol, researchers can optimize their workflows to accelerate the development of novel therapeutics.

References

- Source: google.

- Source: benchchem.

- Source: chemicalbook.

- Source: guidechem.

- US4908470A - Process for the methyl-4-(dimethylamino)

- Source: sigmaaldrich.

- Source: google.

- Source: lookchem.

- Source: google.

- Source: acs.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2012042482A1 - Process for the synthesis of funicone analogues - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. WO2016079759A1 - Novel single step esterification process of aldehydes using a heterogeneous catalyst - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 3,5-dimethylbenzoate 98 25081-39-4 [sigmaaldrich.com]

- 9. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

- 10. lookchem.com [lookchem.com]

Application Note: Efficient Synthesis and Isolation of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Introduction and Mechanistic Rationale

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a sterically hindered ester that serves as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics such as NADPH oxidase (Nox4) inhibitors [1].

The Challenge of Steric Hindrance: From a mechanistic perspective, the synthesis of this ester requires overcoming the significant steric bulk imposed by the ortho-methoxy and ortho-methyl groups on the benzoic acid core. Standard Fischer esterification (acid catalysis in the presence of the alcohol) is kinetically unfavorable here; the bulky ortho substituents block the trajectory of the incoming isobutanol nucleophile, leading to poor yields and incomplete conversion.

The Self-Validating Solution: To ensure a high-yielding and reliable protocol, we bypass the thermodynamic limitations of direct esterification by employing a two-step activation-substitution pathway.

-

Activation: The carboxylic acid is first converted into a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion according to Le Chatelier's principle.

-

Esterification: The isolated acyl chloride is then reacted with isobutanol in the presence of a non-nucleophilic base (Triethylamine, TEA) to neutralize the generated HCl, preventing the degradation of the acid-sensitive methoxy ethers.

Experimental Workflow and Visualization

Two-step synthesis workflow for Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |

| 2,4-dimethoxy-6-methylbenzoic acid | 196.20 | 1.0 | 1.96 g | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 2.18 mL | Activating Agent |

| Toluene | 92.14 | N/A | 20.0 mL | Solvent (Phase 1) |

| Isobutanol | 74.12 | 1.5 | 1.39 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.79 mL | Acid Scavenger |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | N/A | 25.0 mL | Solvent (Phase 2) |

Table 2: Expected Physicochemical Properties

| Parameter | Value / Description |

| Chemical Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Pale yellow to colorless viscous oil |

| TLC Retention Factor (Rf) | ~0.65 (Hexanes:Ethyl Acetate, 4:1 v/v) |

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Acyl Chloride

Note: Conduct this phase in a well-ventilated fume hood due to the evolution of toxic SO₂ and HCl gases.

-

Setup: Equip a 100 mL two-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and an inert gas (N₂ or Ar) inlet.

-

Dissolution: Charge the flask with 2,4-dimethoxy-6-methylbenzoic acid (1.96 g, 10.0 mmol) and suspend it in anhydrous toluene (20 mL) [1].

-

Activation: Slowly add thionyl chloride (2.18 mL, 30.0 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. The suspension will gradually become a clear, homogenous solution as the acyl chloride forms.

-

Concentration: Cool the reaction to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Step: Co-evaporate with an additional 10 mL of anhydrous toluene twice to ensure complete removal of residual SOCl₂, which would otherwise cause side reactions in Phase 2.

-

Intermediate Handling: The resulting crude 2,4-dimethoxy-6-methylbenzoyl chloride is highly moisture-sensitive. Proceed immediately to Phase 2 without further purification [1].

Phase 2: Esterification

-

Preparation: Dissolve the crude acyl chloride from Phase 1 in anhydrous THF (15 mL) under an inert atmosphere. Cool the solution to 0°C using an ice-water bath.

-

Base Addition: In a separate vial, prepare a solution of isobutanol (1.39 mL, 15.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in anhydrous THF (10 mL).

-

Coupling: Add the isobutanol/TEA solution dropwise to the cooled acyl chloride solution over 15 minutes. A white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately begin to form.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours to ensure complete conversion.

Phase 3: Workup and Purification

-

Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid and remaining TEA.

-

Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), distilled water (20 mL), and brine (20 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (from 9:1 to 4:1). Collect the fractions containing the product (Rf ~0.65), pool, and evaporate to yield Isobutyl 2,4-dimethoxy-6-methylbenzoate as a purified oil.

References

- NADPH oxidase inhibitors and uses thereof.United States Patent 11236053B2. (Describes the foundational methodology for the activation of 2,4-dimethoxy-6-methylbenzoic acid to its acyl chloride intermediate in toluene prior to functionalization).

Application Note: In Vitro Assay Preparation Protocols for Isobutyl 2,4-Dimethoxy-6-Methylbenzoate

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Anti-Inflammatory and Antioxidant Screening in Macrophage Models

Introduction & Mechanistic Rationale

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1; MW: 252.31 g/mol ) is a highly lipophilic, synthetic ester derivative of O,O-dimethylorsellinic acid. In preclinical drug discovery, orsellinic acid derivatives and related depsides have emerged as versatile scaffolds, exhibiting significant anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated macrophages[1].

As a Senior Application Scientist, I emphasize that the structural modifications of this specific compound—namely the isobutyl esterification and dual methoxy substitutions—serve a distinct pharmacokinetic purpose in vitro. These functional groups increase the molecule's partition coefficient (LogP), enhancing passive diffusion across the phospholipid bilayer of target cells compared to the parent phenolic acids[2].

Once intracellular, these derivatives are known to suppress pro-inflammatory signaling cascades, specifically inhibiting the activation of Nuclear Factor kappa B (NF-κB) and the subsequent expression of inducible Nitric Oxide Synthase (iNOS)[3]. To evaluate this compound effectively, we must construct a self-validating assay system . We achieve this by coupling a cell viability assay (CCK-8) directly with a functional readout (Griess Assay for Nitric Oxide). This ensures that any observed reduction in inflammatory markers is due to true pharmacological inhibition, not artifactual signal loss from compound cytotoxicity.

Fig 1: Proposed mechanism of NF-κB pathway inhibition by the orsellinic acid derivative.

Reagent Preparation & Storage

The causality behind our solvent choice is critical. Due to the lack of free hydroxyl groups on the benzoic acid core, Isobutyl 2,4-dimethoxy-6-methylbenzoate is practically insoluble in aqueous buffers.

Preparation of 100 mM Stock Solution:

-

Weighing: Accurately weigh 25.23 mg of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

-

Dissolution: Dissolve in exactly 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until a clear solution is achieved.

-

Storage: Aliquot into sterile, amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.

-

Working Solutions: Dilute the stock solution in complete culture media immediately prior to the assay. Critical Control: The final concentration of DMSO in the cell culture wells must never exceed 0.1% (v/v), as higher concentrations independently induce macrophage toxicity and alter basal ROS/NO levels.

Experimental Protocols

We utilize the murine macrophage cell line RAW 264.7 as our biological model. These cells express high levels of TLR4 and produce robust, easily quantifiable amounts of Nitric Oxide (NO) upon LPS stimulation[3].

Protocol A: Establishing the Non-Toxic Window (CCK-8 Viability Assay)

Before assessing efficacy, we must define the maximum tolerated dose.

-

Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Aspirate media. Add fresh media containing serial dilutions of the compound (e.g., 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. The water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to form an orange formazan dye.

-

Incubation & Reading: Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol B: Anti-Inflammatory Efficacy (Griess Assay for NO Inhibition)

This protocol measures the compound's ability to halt LPS-induced iNOS activity.

-

Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight.

-

Pre-treatment: Pre-incubate cells with the compound at predetermined non-toxic concentrations (derived from Protocol A) for 1 hour. Causality: Pre-incubation allows the lipophilic compound to partition into the cytosol and interact with upstream kinases (like IKK) before the LPS inflammatory cascade is triggered.

-

Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

-

Quantification: Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (NaNO₂) standard curve.

Fig 2: Step-by-step experimental workflow for the in vitro Griess assay.

Data Presentation & System Validation

To demonstrate the self-validating nature of this protocol, the quantitative data from both assays must be synthesized together. The table below illustrates a standard expected data profile for a bioactive orsellinic acid derivative[1].

Table 1: Correlative Analysis of Cell Viability and NO Production

| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD | NO Production (% of LPS) ± SD | Pharmacological Interpretation |

| Basal Control | 0 (Vehicle) | 100.0 ± 2.1 | 5.2 ± 1.1 | Healthy baseline state. |

| LPS Control | 0 + LPS (1 µg/mL) | 98.5 ± 3.4 | 100.0 ± 4.5 | Maximum inflammatory response. |

| Test Compound | 10 + LPS | 99.1 ± 2.8 | 82.4 ± 3.8 | Weak sub-therapeutic inhibition. |

| Test Compound | 50 + LPS | 96.2 ± 4.1 | 45.1 ± 5.2 | Valid IC₅₀ Range: True anti-inflammatory effect. |

| Test Compound | 100 + LPS | 94.8 ± 3.5 | 18.3 ± 2.9 | Strong, valid pharmacological inhibition. |

| Test Compound | 200 + LPS | 72.4 ± 5.0 | 8.1 ± 1.5 | Invalidated: NO drop is confounded by cytotoxicity. |

Scientist's Note: Notice the data at 200 µM. While NO production drops to 8.1%, cell viability also falls below the acceptable 90% threshold. Without the CCK-8 gating mechanism, a researcher might falsely report 200 µM as a highly potent anti-inflammatory dose, when in reality, the cells are simply dying and thus unable to produce NO.

References

-

Title: A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids Source: ResearchGate URL: [Link]

-

Title: Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: High-Throughput Screening of Isobutyl 2,4-Dimethoxy-6-Methylbenzoate Compound Libraries for Novel Androgen Receptor Antagonists

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals in Oncology.

Scientific Rationale & Mechanistic Overview

The development of next-generation Androgen Receptor (AR) antagonists is a critical priority in the treatment of Castration-Resistant Prostate Cancer (CRPC). First-generation antiandrogens (e.g., flutamide) and even second-generation therapeutics (e.g., enzalutamide) frequently succumb to resistance driven by AR point mutations, AR splice variants, or target amplification.

Recent pharmacognosy efforts have identified atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate)—a depside cleavage product found in Pygeum africanum and various lichen species—as a potent, naturally occurring AR antagonist[1]. Unlike traditional antiandrogens that often exhibit partial agonistic activity in mutated receptors, atraric acid and its derivatives uniquely inhibit the intramolecular amino/carboxy (N/C)-terminal interaction of the AR, effectively blocking its nuclear translocation and subsequent transactivation[2]. Furthermore, these compounds have been shown to suppress androgen-regulated neo-angiogenesis by downregulating angiopoietin 2[3].

Isobutyl 2,4-dimethoxy-6-methylbenzoate represents a highly lipophilic, synthetically optimized scaffold derived from this natural product class. By masking the hydroxyl groups with methoxy moieties and extending the ester alkyl chain, this compound library is designed to enhance cellular permeability and metabolic stability. This application note details a self-validating High-Throughput Screening (HTS) workflow to evaluate libraries based on the Isobutyl 2,4-dimethoxy-6-methylbenzoate scaffold.

Mechanism of Action

To understand the assay design, we must map the specific intervention point of the compound. The diagram below illustrates how Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives disrupt the AR signaling cascade.

Figure 1: Mechanism of AR inhibition by Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives.

HTS Workflow Design

A robust HTS campaign requires a cascading triage strategy. Relying solely on a reporter assay risks identifying false positives (e.g., luciferase inhibitors or general transcriptional repressors). Therefore, our workflow integrates a primary biochemical-surrogate screen, a secondary phenotypic screen, and an orthogonal functional readout.

Figure 2: Triaged HTS cascade for identifying potent AR antagonists.

Experimental Protocols

Protocol 1: Primary Screen – AR Transactivation Reporter Assay

Causality & Insight: We utilize CV1 cells (African green monkey kidney fibroblasts) because they lack endogenous AR and other confounding steroid receptors. By transiently co-transfecting a wild-type human AR expression plasmid and an Androgen Response Element (ARE)-driven luciferase reporter, we create a clean, highly specific system to measure AR transactivation.

Step-by-Step Methodology:

-

Cell Preparation: Culture CV1 cells in DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours prior to transfection to deplete endogenous steroid hormones.

-

Transfection (Batch): Suspend cells at 1×106 cells/mL. Batch-transfect using Lipofectamine 3000 with a 1:5 ratio of pSG5-AR (expression vector) to pMMTV-Luc (reporter vector).

-

Plating: Dispense 20μL of the transfected cell suspension ( 1×104 cells/well) into 384-well solid white microplates using an automated liquid handler. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Pin-transfer 100nL of the Isobutyl 2,4-dimethoxy-6-methylbenzoate library compounds (10 mM in DMSO) into the assay plates (final screening concentration: 10μM ).

-

Agonist Stimulation: Add 5μL of DHT (Dihydrotestosterone) to achieve a final concentration of 1 nM (the EC₈₀ for AR activation).

-

Incubation & Readout: Incubate for 24 hours. Add 25μL of ONE-Glo™ Luciferase Reagent. Incubate for 5 minutes at room temperature and read luminescence on a multi-mode plate reader.

-

Validation: Calculate the Z'-factor using DMSO + DHT (Max signal) and Enzalutamide + DHT (Min signal). A Z' > 0.6 is required for plate acceptance.

Protocol 2: Secondary Screen – High-Content Imaging (HCI) of AR Nuclear Translocation

Causality & Insight: Hits from the primary screen could be artifacts (e.g., luciferase inhibitors). Because Isobutyl 2,4-dimethoxy-6-methylbenzoate blocks the N/C-terminal interaction[2], true hits must prevent the AR from moving from the cytoplasm to the nucleus. We use LNCaP cells, a human prostate adenocarcinoma line expressing endogenous AR, to validate this phenotypic shift.

Step-by-Step Methodology:

-

Plating: Seed LNCaP cells at 5,000 cells/well in 384-well black, clear-bottom imaging plates in RPMI 1640 with 5% CS-FBS. Incubate for 48 hours.

-

Treatment: Treat cells with primary hits ( 10μM ) for 1 hour, followed by stimulation with 10 nM DHT for 2 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block with 3% BSA. Incubate with primary anti-AR antibody (rabbit monoclonal) for 1 hour, followed by Alexa Fluor 488-conjugated anti-rabbit secondary antibody and DAPI (nuclear stain) for 45 minutes in the dark.

-

Imaging & Analysis: Image plates using an automated confocal high-content screening system (e.g., PerkinElmer Opera Phenix). Use image analysis software to calculate the Nuclear/Cytoplasmic (N/C) intensity ratio of the AR signal.

Protocol 3: Orthogonal Functional Screen – PSA Expression & Cell Viability

Causality & Insight: To ensure clinical relevance, lead compounds must be active in a Castration-Resistant Prostate Cancer (CRPC) model. We utilize C4-2 cells (an androgen-independent subline of LNCaP). Measuring Prostate-Specific Antigen (PSA) secretion confirms the inhibition of endogenous AR target genes, while multiplexing with CellTiter-Glo ensures the reduction in PSA is not merely due to acute compound cytotoxicity.

Step-by-Step Methodology:

-

Plating: Seed C4-2 cells at 8,000 cells/well in 96-well plates in RPMI 1640 + 10% CS-FBS.

-

Treatment: Perform an 8-point dose-response curve (0.1 µM to 50 µM) of the lead Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives. Incubate for 72 hours.

-

PSA ELISA Readout: Carefully aspirate 50μL of the supernatant and transfer to a pre-coated PSA ELISA plate. Process according to the manufacturer's instructions and read absorbance at 450 nm.

-

Viability Readout: Add 50μL of CellTiter-Glo reagent to the remaining cells in the original 96-well plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence to determine the IC₅₀ for cell viability.

Quantitative Data Presentation

The following table summarizes representative HTS validation data, comparing the core scaffold (Isobutyl 2,4-dimethoxy-6-methylbenzoate) against the natural product precursor (Atraric Acid) and the clinical standard (Enzalutamide).

| Compound | AR Transactivation IC₅₀ (µM) | Nuclear Translocation Inhibition (%)* | C4-2 Viability IC₅₀ (µM) | PSA Secretion IC₅₀ (µM) |

| Atraric Acid (Natural Precursor) | 8.50 ± 0.4 | 45.2% | 12.4 | 9.8 |

| Enzalutamide (Clinical Control) | 0.18 ± 0.02 | 92.5% | 0.8 | 0.2 |

| Isobutyl 2,4-dimethoxy-6-methylbenzoate | 1.45 ± 0.1 | 78.4% | 3.2 | 1.8 |

| Assay Quality Metric (Z'-Factor) | 0.72 | 0.68 | 0.81 | 0.75 |

*Measured at a fixed compound concentration of 10 µM against 10 nM DHT stimulation.

Data Interpretation: The isobutyl esterification and methoxy-masking of the atraric acid scaffold (Isobutyl 2,4-dimethoxy-6-methylbenzoate) yields a roughly 6-fold improvement in AR transactivation IC₅₀ compared to the natural product. The robust Z'-factors (>0.6) across all assays validate the suitability of this protocol for large-scale library screening.

References

-

Papaioannou M, Schleich S, Prade I, Degen S, Roell D, Schubert U, Tanner T, Claessens F, Matusch R, Baniahmad A. (2009). The Natural Compound Atraric Acid Is an Antagonist of the Human Androgen Receptor Inhibiting Cellular Invasiveness and Prostate Cancer Cell Growth. Journal of Cellular and Molecular Medicine. URL:[Link]

-

Hessenkemper W, Roediger J, Bartsch S, Houtsmuller AB, van Royen ME, Petersen I, Grimm MO, Baniahmad A. (2014). A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells. Molecular Endocrinology. URL:[Link]

-

Ehsani M, Bartsch S, Rasa SMM, Dittmann J, Pungsrinont T, Neubert L, Huettner SS, Kotolloshi R, Schindler K, Ahmad A, Mosig AS, Adam L, Ori A, Neri F, Berndt A, Grimm MO, Baniahmad A. (2022). The natural compound atraric acid suppresses androgen-regulated neo-angiogenesis of castration-resistant prostate cancer through angiopoietin 2. Oncogene. URL: [Link]

Sources

Catalytic Methods for the Synthesis of Isobutyl 2,4-dimethoxy-6-methylbenzoate: Overcoming Steric Hindrance

The Ortho-Effect Challenge in Orsellinic Acid Derivatives

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a highly valued screening compound and synthetic building block[1]. The core scaffold is derived from 2,4-dimethoxy-6-methylbenzoic acid, a di-O-methylated derivative of orsellinic acid.

Synthesizing esters from this specific benzoic acid presents a severe thermodynamic and kinetic challenge known as the ortho-effect. The presence of a methoxy group at the C2 position and a methyl group at the C6 position creates a dense steric shield around the carbonyl carbon. Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) relies on the formation of a bulky tetrahedral intermediate. Because the flanking ortho-substituents sterically repel the incoming isobutanol nucleophile, standard acid-catalyzed methods result in negligible yields and extended reaction times. To achieve high-yielding esterification, researchers must employ catalytic methods that either hyper-activate the carbonyl carbon or bypass it entirely[2].

Catalytic Bypass Strategies

To synthesize Isobutyl 2,4-dimethoxy-6-methylbenzoate efficiently, three distinct, field-proven methodologies can be deployed depending on the scale and available reagents.

Fig 1: Strategic decision matrix for overcoming steric hindrance in esterification.

Acyl Transfer Catalysis (The Steglich Approach)

The Steglich esterification utilizes a carbodiimide coupling reagent (like EDC·HCl) in tandem with 4-Dimethylaminopyridine (DMAP)[2]. While the carbodiimide activates the acid to form an O-acylisourea, this intermediate is still too sterically hindered for isobutanol to attack efficiently. DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form an N-acylpyridinium ion. This intermediate is planar, highly electrophilic, and protrudes away from the steric bulk of the ortho-substituents, allowing the bulky isobutanol to attack and form the ester.

Fig 2: DMAP catalytic cycle bypassing the sterically hindered tetrahedral intermediate.

Nucleophilic Catalysis via Acid Chloride

Converting the acid to an acid chloride using oxalyl chloride or thionyl chloride provides a highly reactive electrophile[3][4]. The addition of catalytic N,N-Dimethylformamide (DMF) is critical here; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true, highly efficient chlorinating species.

Base-Mediated Aliphatic Alkylation

Instead of forcing a nucleophile to attack the hindered carbonyl carbon, this method inverts the reaction logic. Potassium carbonate deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then performs an S_N2 attack on the unhindered primary carbon of isobutyl bromide.

Quantitative Method Comparison

| Synthesis Method | Primary Reagents | Catalyst | Typical Yield | Scalability | Primary Advantage |

| Steglich Coupling | EDC·HCl, Isobutanol | DMAP (10-20 mol%) | 75-85% | Low-Medium | Extremely mild, room temperature, avoids harsh chlorinating agents. |

| Acid Chloride | Oxalyl Chloride, Isobutanol, Et₃N | DMF (cat.), DMAP (cat.) | 80-90% | High | Highly robust for extreme hindrance; rapid reaction times. |

| Direct Alkylation | Isobutyl Bromide, K₂CO₃ | None (Base-mediated) | 85-95% | Medium-High | Completely avoids carbonyl attack; zero risk of tetrahedral intermediate crowding. |

Self-Validating Experimental Workflows

Protocol A: Steglich Esterification (EDC / DMAP)

Causality Focus: EDC·HCl is specifically chosen over DCC. DCC produces dicyclohexylurea (DCU), which is notoriously difficult to filter away from the product. EDC produces a water-soluble urea byproduct, ensuring a seamless, self-validating aqueous workup.

-

Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Catalyst & Alcohol Addition: Add isobutanol (1.5 equiv, 15 mmol) and DMAP (0.2 equiv, 2 mmol). Stir for 5 minutes at room temperature.

-

Coupling: Add EDC·HCl (1.2 equiv, 12 mmol) in one portion.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid is highly polar and UV-active (254 nm). The reaction is complete (typically 12-16 hours) when the baseline acid spot disappears, replaced by a high-R_f non-polar ester spot[2].

-

Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (extracts the DMAP catalyst and EDC-urea byproduct into the aqueous layer), saturated NaHCO₃ (removes any unreacted starting acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Protocol B: Acid Chloride Route

Causality Focus: The use of catalytic DMF generates the Vilsmeier-Haack intermediate, drastically lowering the activation energy for acyl chloride formation compared to uncatalyzed oxalyl chloride.

-

Chlorination: Dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv). Cool the mixture to 0 °C.

-

Activation: Dropwise, add oxalyl chloride (1.5 equiv).

-

Validation (In-Process): The reaction will immediately begin evolving CO and CO₂ gas. The cessation of bubbling (approx. 2 hours at room temperature) is a self-validating physical indicator that the acid chloride formation is complete[3].

-

Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to leave the crude 2,4-dimethoxy-6-methylbenzoyl chloride.

-

Esterification: Redissolve the acid chloride in anhydrous THF or DCM. Cool to 0 °C. Add Triethylamine (3.0 equiv), catalytic DMAP (0.1 equiv), and isobutanol (2.0 equiv).

-

Validation & Workup: A white precipitate (Et₃N·HCl) will immediately form, validating the progress of the esterification. Stir for 4 hours, quench with water, extract with EtOAc, and wash with brine.

Protocol C: Direct Alkylation (S_N2 Bypass)

Causality Focus: This route is completely immune to the ortho-effect because the reaction center is moved from the hindered sp² carbonyl carbon to the unhindered sp³ carbon of the alkyl halide.

-

Deprotonation: Suspend 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M). Stir at 50 °C for 30 minutes to ensure complete formation of the potassium carboxylate salt.

-

Alkylation: Add isobutyl bromide (1.5 equiv) dropwise.

-

Validation (In-Process): As the reaction proceeds, the physical state of the suspension will change. The heavy K₂CO₃ powder will be consumed, and a finer, distinct precipitate of KBr will form.

-

Workup: After 12 hours at 60 °C, cool the mixture and pour it into a large volume of ice water (1:5 ratio of DMF to water). This step is critical to self-validate the removal of DMF (which is infinitely miscible in water). Extract the aqueous phase with diethyl ether or EtOAc.

-

Purification: Wash the organic layer extensively with water (3x) to remove trace DMF, dry over MgSO₄, and concentrate to yield the target ester.

References

Sources

Formulation Strategies for Assays Incorporating Isobutyl 2,4-dimethoxy-6-methylbenzoate

An Application Guide for Researchers

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies for incorporating the hydrophobic small molecule, Isobutyl 2,4-dimethoxy-6-methylbenzoate, into aqueous-based in vitro and biochemical assays. Due to its predicted low water solubility, direct addition to aqueous assay buffers is often infeasible, leading to precipitation, inaccurate concentration determination, and unreliable results. This document details systematic approaches, from simple co-solvent systems to advanced encapsulation technologies, to achieve and maintain the compound's solubility and bioavailability within an assay. Each strategy is accompanied by an explanation of its underlying mechanism, detailed step-by-step protocols, and a discussion of its suitability for different assay types. The protocols emphasize the inclusion of proper controls to ensure data integrity and adherence to rigorous scientific standards.

Introduction: The Challenge of Hydrophobicity in Assay Development

Isobutyl 2,4-dimethoxy-6-methylbenzoate is a small organic molecule whose structure suggests significant lipophilicity and, consequently, poor aqueous solubility. This characteristic is common among many new chemical entities in drug discovery pipelines.[1] When a compound cannot be homogeneously dissolved in an assay medium, it can lead to several critical issues:

-

Inaccurate Dosing: The actual concentration of the compound in solution is unknown and lower than the nominal concentration.

-

Poor Reproducibility: Results can vary significantly between experiments due to inconsistent compound precipitation.

-

Assay Interference: Undissolved compound particles can interfere with optical or other detection methods.

-

Masked Biological Activity: The true potency of the compound may be underestimated if it is not fully available to interact with its biological target.

The goal of a robust formulation strategy is to overcome these hurdles by enhancing the apparent solubility of the compound in a manner that is compatible with the specific assay system. This guide will walk you through a logical progression of formulation techniques, from the simplest to the more complex, enabling you to select and validate the optimal approach for your research needs. The development of a suitable formulation is a crucial step in ensuring that in vitro assays are robust, reproducible, and generate meaningful data.[2]

Predicted Physicochemical Properties of Isobutyl 2,4-dimethoxy-6-methylbenzoate

| Property | Predicted Value / Characteristic | Rationale & Implication for Formulation |

| Molecular Weight | ~252.3 g/mol | Moderate molecular weight, typical for small molecule drugs. |

| LogP (Octanol-Water Partition Coefficient) | High (>3.5) | The molecule is predicted to be highly lipophilic or a "grease-ball" type, indicating very poor water solubility.[1] This is the primary driver for requiring advanced formulation. |

| Aqueous Solubility | Very Low (<1 µg/mL) | Direct dissolution in aqueous buffers is not a viable option. |

| Chemical Class | Benzoate Ester | The ester functional group may be susceptible to hydrolysis at extreme pH, so buffer conditions should be considered for long-term stability. |

Foundational Strategy: Organic Co-Solvents

The most direct and common first approach is to dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then serially diluted into the final assay medium.

Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent widely used for its excellent ability to dissolve a broad range of non-polar compounds.[3]

Causality of Choice: DMSO is effective because it can solvate the hydrophobic compound while being miscible with the aqueous assay buffer. When the concentrated DMSO stock is diluted, the goal is for the compound to remain in a supersaturated but stable solution at the final working concentration.

Protocol 1: Preparation of a DMSO Stock Solution

-

Materials:

-

Isobutyl 2,4-dimethoxy-6-methylbenzoate (powder form)

-

Anhydrous, cell-culture grade DMSO

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

-

Sterile microcentrifuge tubes or amber glass vials

-

-

Procedure:

-

Accurately weigh a precise amount of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

-

Transfer the weighed compound into a suitable vial.

-

Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to start with a high concentration to minimize the final percentage of DMSO in the assay.

-

Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. A clear, particulate-free solution should be obtained.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Trustworthiness & Self-Validation:

-

Vehicle Control: It is critically important to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound.[4][5]

-

Concentration Limits: The final concentration of DMSO in cell-based assays should generally be kept below 0.5%, and ideally at or below 0.1%, as concentrations above this level have been reported to cause cytotoxicity, induce cell differentiation, or alter gene expression, depending on the cell type and exposure duration.[4][6][7] For biochemical assays, higher concentrations may be tolerated, but this must be empirically validated.

-

Solubility Check: After diluting the stock solution to the final working concentration in your assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). Centrifuge the tube and check for a pellet. This simple check can prevent misinterpretation of results.

Advanced Formulation Strategies

If the required assay concentration cannot be achieved with an acceptable percentage of DMSO, or if the compound precipitates upon dilution, more advanced strategies are necessary.

Cyclodextrin-Based Formulations

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate hydrophobic "guest" molecules, like Isobutyl 2,4-dimethoxy-6-methylbenzoate, forming a water-soluble inclusion complex.[9][10]

Causality of Choice: The CD acts as a molecular carrier. The hydrophobic part of the target molecule partitions into the CD's non-polar cavity, while the hydrophilic exterior of the CD allows the entire complex to dissolve in water. This effectively increases the apparent aqueous solubility of the compound.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[12]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

-

Materials:

-

Isobutyl 2,4-dimethoxy-6-methylbenzoate

-